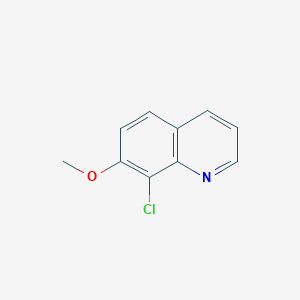

8-Chloro-7-methoxyquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

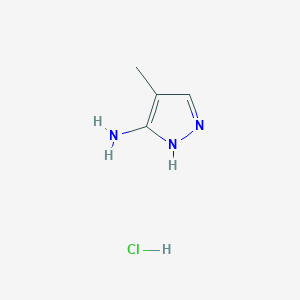

8-Chloro-7-methoxyquinoline is a chemical compound with the linear formula C10H8ClNO .

Synthesis Analysis

The synthesis of this compound and similar compounds has been a subject of interest in the field of medicinal chemistry . Various synthesis protocols have been reported in the literature, including transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C10H8ClNO . Further structural analysis can be performed using techniques such as NMR, FT-IR, FT-Raman, and UV-Vis spectroscopy .Chemical Reactions Analysis

This compound, like other quinoline derivatives, can undergo a variety of chemical reactions. These include transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .Physical and Chemical Properties Analysis

This compound is a solid at room temperature. .科学的研究の応用

Chemosensing Applications

8-Chloro-7-methoxyquinoline derivatives have demonstrated potential in chemosensing applications. For example, 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 selectively responds to Cd2+ ions, indicating potential use in measuring cadmium concentrations in waste streams and food products (Prodi et al., 2001).

Synthesis and Chemical Properties

The synthesis of various chloro-methoxyquinoline compounds has been optimized for different purposes. For instance, 4-Chloro-8-methoxyquinoline was synthesized via a multi-step process involving condensation, cyclization, and chlorination (Jiang Jia-mei, 2010). Additionally, 5-Chloro-8-methoxyquinoline has been used to produce 5-alkyl substituted derivatives, highlighting its versatility in synthetic chemistry (Hojjatie et al., 1989).

Antibacterial and Antimicrobial Applications

Several studies have shown the antibacterial and antimicrobial efficacy of chloro-methoxyquinoline derivatives. For instance, novel 8-methoxyquinoline-2-carboxamide compounds containing 1,3,4-thiadiazole moiety displayed significant antibacterial activity against various bacteria (Qu et al., 2018). Similarly, 8-Methoxyquinoline-5-Amino Acetic Acid exhibited herbicidal activity, indicating its potential in agriculture (A. E. et al., 2015).

Potential in Cancer Research

Some chloro-methoxyquinoline derivatives have shown promise in cancer research. For example, clioquinol, a halogenated 8-hydroxyquinoline, has displayed efficacy in preclinical cancer treatment due to its ability to inhibit proteasome function and bind copper, aiding in the dissolution of beta-amyloid plaques (Mao & Schimmer, 2008).

Metal Ion Detection and Analysis

The use of chloro-methoxyquinoline derivatives in metal ion detection and analysis is notable. For instance, substituted 8-Hydroxyquinolines have been employed in the spectrophotometric determination of various metal ions, highlighting their analytical applications (Blanco et al., 1989).

Safety and Hazards

将来の方向性

作用機序

Target of Action

Quinoline derivatives have been known to interact with various biological targets, including receptor tyrosine kinases .

Mode of Action

Quinoline derivatives have been reported to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Quinoline derivatives have been reported to affect various biochemical pathways, particularly those involved in cell proliferation and growth .

Result of Action

Quinoline derivatives have been reported to have various effects at the molecular and cellular levels, including inhibitory effects on cell proliferation .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of quinoline derivatives .

生化学分析

Biochemical Properties

It is known that quinoline derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the quinoline derivative and the biomolecules it interacts with.

Cellular Effects

Related compounds such as 8-hydroxyquinoline have been shown to inhibit proteasomal activity and proliferation in cultured human cancer cells . This suggests that 8-Chloro-7-methoxyquinoline may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

特性

IUPAC Name |

8-chloro-7-methoxyquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-13-8-5-4-7-3-2-6-12-10(7)9(8)11/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLAFVDTYGSLSMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=CC=N2)C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(benzo[d][1,3]dioxol-5-yl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one](/img/structure/B2414129.png)

![(2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2414134.png)

![6-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2414136.png)

![4-chloro-1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2414138.png)

![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2414140.png)

![(3E)-3-{[(4-ethoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2414142.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2414148.png)